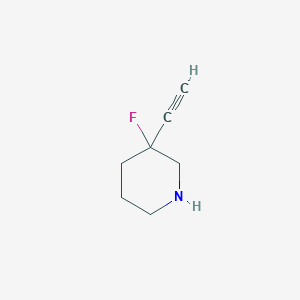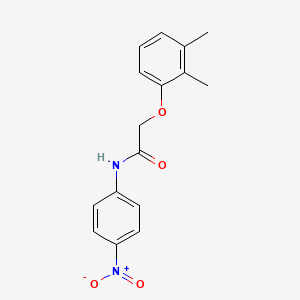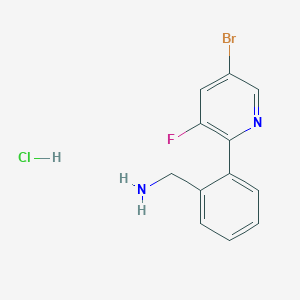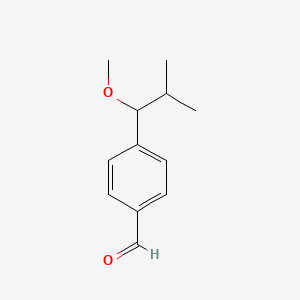
4-(1-Methoxy-2-methylpropyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methoxy-2-methylpropyl)benzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 1-methoxy-2-methylpropyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxy-2-methylpropyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives followed by reduction reactions. For instance, a Friedel-Crafts acylation can be performed using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting acylated product can then be reduced to the corresponding aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the electrocatalytic oxidation of p-methoxy toluene to form the desired aldehyde. This process utilizes a graphite electrode loaded with a manganese dioxide/carbon nanotube/graphene catalyst, which significantly improves the stability and dispersibility of active sites, leading to high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxy-2-methylpropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(1-Methoxy-2-methylpropyl)benzoic acid.
Reduction: 4-(1-Methoxy-2-methylpropyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1-Methoxy-2-methylpropyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(1-Methoxy-2-methylpropyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Similar structure but lacks the 1-methoxy-2-methylpropyl group.
4-Isopropylbenzaldehyde: Similar structure but lacks the methoxy group.
4-Methoxy-2,3,6-trimethylbenzaldehyde: Contains additional methyl groups on the benzene ring.
Uniqueness
4-(1-Methoxy-2-methylpropyl)benzaldehyde is unique due to the presence of both the methoxy and 1-methoxy-2-methylpropyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(1-methoxy-2-methylpropyl)benzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-9(2)12(14-3)11-6-4-10(8-13)5-7-11/h4-9,12H,1-3H3 |
InChI Key |
ZUHYEWSEIIRDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


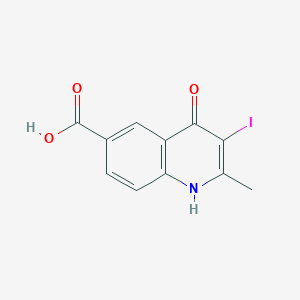
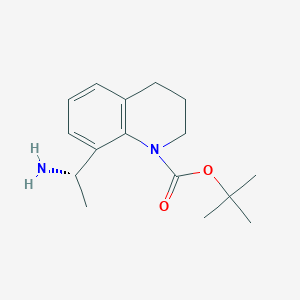
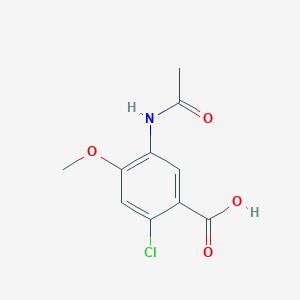
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12997066.png)
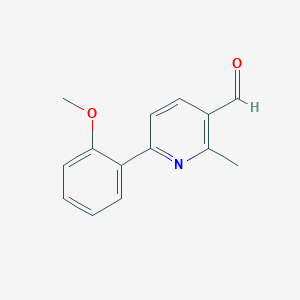
![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
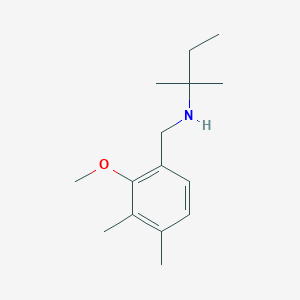
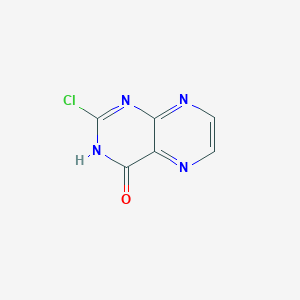
![tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate](/img/structure/B12997100.png)
![tert-Butyl 4,4-difluoro-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12997101.png)
